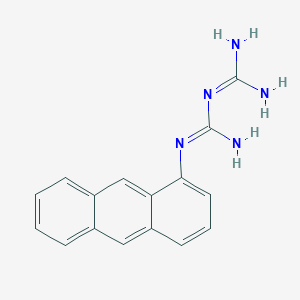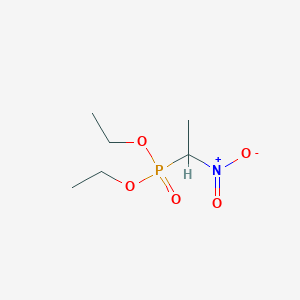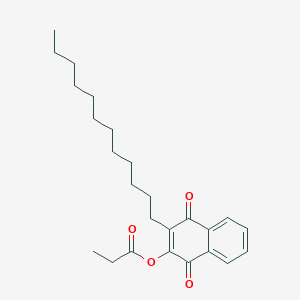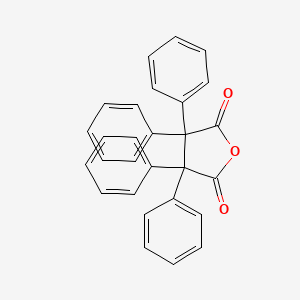
3,3,4,4-Tetraphenyloxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-Tetraphenyloxolane-2,5-dione is a heterocyclic compound with the molecular formula C20H14O3 It is a white crystalline solid with a distinct chemical structure that includes a five-membered oxolane ring substituted with four phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetraphenyloxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzil with diphenylacetylene in the presence of a catalyst such as iodine or a Lewis acid. The reaction is carried out under reflux conditions, often in a solvent like acetic acid or toluene, to facilitate the formation of the oxolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4-Tetraphenyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced oxolane rings.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
3,3,4,4-Tetraphenyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,3,4,4-Tetraphenyloxolane-2,5-dione involves its interaction with molecular targets through its reactive oxolane ring and phenyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile compound in research.
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4-Tetramethyloxolane-2,5-dione: A similar compound with methyl groups instead of phenyl groups.
3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione: Another related compound with a tetrahydrofuran ring.
Uniqueness
3,3,4,4-Tetraphenyloxolane-2,5-dione is unique due to its phenyl substitutions, which impart distinct chemical and physical properties. These phenyl groups enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
58794-95-9 |
|---|---|
Fórmula molecular |
C28H20O3 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
3,3,4,4-tetraphenyloxolane-2,5-dione |
InChI |
InChI=1S/C28H20O3/c29-25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)28(26(30)31-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
LVFFMDCJXAFYKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


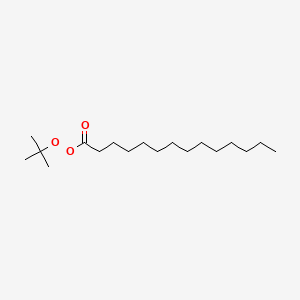


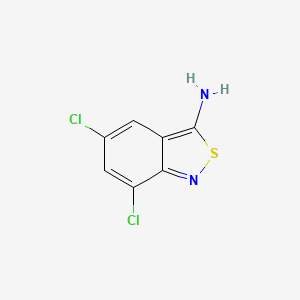
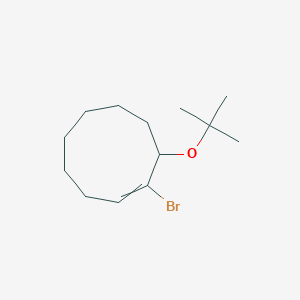

![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
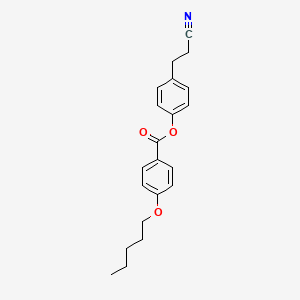
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
